molecular formula C7H5Cl2NO4S B3057289 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride CAS No. 78726-74-6

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Cat. No. B3057289
CAS RN: 78726-74-6
M. Wt: 270.09 g/mol
InChI Key: XMJPTCBXPMZLLJ-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO4S . It is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .


Synthesis Analysis

The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride involves the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also acts as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride can be represented by the InChI string: InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 . The molecular weight of this compound is 270.09 g/mol .


Chemical Reactions Analysis

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .


Physical And Chemical Properties Analysis

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is a cream to pale yellow crystalline powder . It has a molecular weight of 270.09 g/mol . The compound has a topological polar surface area of 88.3 Ų and a complexity of 347 .

Scientific Research Applications

Biochemical Research and Proteomics

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride finds application in biochemical research, particularly in proteomics studies. Researchers use it as a reagent for modifying proteins and peptides. Its sulfonate group allows for selective labeling and detection of specific amino acids or protein targets. By reacting with amino groups (e.g., lysine residues), it facilitates the attachment of fluorescent or affinity tags, aiding in protein identification and quantification .

Photolabile Protecting Groups

Photolabile protecting groups are essential tools in organic synthesis. Researchers use them to temporarily shield specific functional groups during chemical reactions. 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride can serve as a photolabile protecting group, allowing for controlled release of the protected functionality upon exposure to light. This property is particularly useful in designing light-triggered drug delivery systems and photochemical reactions.

Safety and Hazards

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Personal protective equipment should be used and dust formation should be avoided .

Future Directions

The future directions of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride research could involve its use in the synthesis of more complex molecules. Its role as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity suggests potential applications in the development of new pesticides or pharmaceuticals.

properties

IUPAC Name

3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJPTCBXPMZLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407018
Record name 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride

CAS RN

78726-74-6
Record name 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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